

# Astragaloside II vs Astragaloside IV: a comparison of biological activity

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Analysis of the Biological Activities of Astragaloside II and Astragaloside IV

#### Introduction

Astragalosides are a class of triterpenoid saponins isolated from the medicinal herb Astragalus membranaceus, a staple in Traditional Chinese Medicine. Among the various astragalosides, Astragaloside IV (AS-IV) is the most extensively studied and is often used as a quality marker for Astragalus extracts.[1] However, other related compounds, such as **Astragaloside II** (AS-II), also exhibit significant pharmacological properties. Both molecules share a similar cycloartane-type aglycone core but differ in their glycosidic substitutions, which influences their biological effects. This guide provides a detailed, objective comparison of the biological activities of **Astragaloside II** and Astragaloside IV, supported by experimental data to inform researchers, scientists, and drug development professionals.

#### **Chemical Structures**

**Astragaloside II** and IV are structurally similar, with the primary difference being an acetyl group on the xylose moiety of **Astragaloside II**, which is absent in Astragaloside IV.[2] This minor structural variance can lead to differences in bioavailability and receptor binding, ultimately influencing their pharmacological profiles.

### **Immunomodulatory Activity**



One of the most distinct differences between AS-II and AS-IV lies in their effects on the immune system, particularly T-cell activation. Experimental evidence suggests that AS-II is a more potent T-cell activator.

## Comparative Data: T-Cell Activation and CD45 Phosphatase Activity

A key study identified Astragalosides I, II, III, and IV as activators of CD45, a critical protein tyrosine phosphatase (PTPase) in the T-cell receptor (TCR) signaling pathway.[3] Among them, **Astragaloside II** was found to be the most effective in regulating immune activities in vitro.[3]



| Compound            | Target              | Assay                   | EC₅₀<br>(μg/mL) | Key<br>Findings                                                                                                          | Reference |
|---------------------|---------------------|-------------------------|-----------------|--------------------------------------------------------------------------------------------------------------------------|-----------|
| Astragaloside<br>II | CD45<br>PTPase      | pNPP/OMFP<br>Hydrolysis | 3.33            | Most potent activator among tested astragaloside s. Significantly enhanced T- cell proliferation and cytokine secretion. | [3]       |
| Astragaloside<br>IV | CD45<br>PTPase      | pNPP/OMFP<br>Hydrolysis | >10.42          | Showed CD45 activation but was less potent than AS-II.                                                                   | [3]       |
| Astragaloside<br>II | Splenic T-<br>cells | Proliferation<br>Assay  | -               | At 30 nmol/L, significantly increased IL-2 and IFN-y secretion and promoted CD25/CD69 expression on CD4+ T-cells.        | [3]       |
| Astragaloside<br>IV | T and B cells       | Proliferation<br>Assay  | -               | Known to increase T and B lymphocyte proliferation.                                                                      | [1][3]    |





# Experimental Protocol: CD45 Phosphatase Activity Assay

- Objective: To measure the ability of astragalosides to activate CD45-mediated hydrolysis.
- Method: A colorimetric assay using p-nitrophenyl phosphate (pNPP) and 3-O-methylfluorescein phosphate (OMFP) as substrates for the CD45 enzyme.
- Procedure:
  - Recombinant CD45 protein is incubated with varying concentrations of Astragaloside II or IV.
  - The substrate (pNPP or OMFP) is added to the mixture.
  - The reaction is allowed to proceed for a specified time at a controlled temperature.
  - The hydrolysis of the substrate, which results in a color change or fluorescence, is measured using a spectrophotometer or fluorometer.
  - The concentration of the compound that produces 50% of the maximal enzyme activation (EC<sub>50</sub>) is calculated.[3]

### Signaling Pathway: Astragaloside II-Mediated T-Cell Activation

The diagram below illustrates the proposed mechanism by which **Astragaloside II** activates T-cells. By activating CD45, AS-II facilitates the dephosphorylation of the Lck kinase at an inhibitory tyrosine residue (Tyr505), leading to Lck activation and downstream signaling, culminating in T-cell proliferation and cytokine production.[3]





Click to download full resolution via product page

Caption: AS-II enhances T-cell activation via CD45 PTPase.

### **Anti-inflammatory Activity**

Both AS-II and AS-IV possess significant anti-inflammatory properties, primarily through the inhibition of the NF-kB signaling pathway and the reduction of pro-inflammatory mediators.



However, they have been studied in different disease models.

#### **Comparative Data: Inhibition of Inflammatory Mediators**

| Compound         | Model                                           | Concentration/<br>Dose | Key<br>Quantitative<br>Results                                                                        | Reference |
|------------------|-------------------------------------------------|------------------------|-------------------------------------------------------------------------------------------------------|-----------|
| Astragaloside II | LPS-stimulated<br>CCD-18Co cells<br>(in vitro)  | 1 μΜ                   | Significantly reversed LPS-induced increases in IL-6, TNF-α, and IL-1β.                               | [4]       |
| Astragaloside II | DSS-induced<br>colitis in mice (in<br>vivo)     | -                      | Significantly reduced colonic levels of IL-6, TNF-α, IL-1β, NO, MPO, and MDA. Increased SOD activity. | [4]       |
| Astragaloside IV | LPS-stimulated<br>mice (in vivo)                | 10 mg/kg               | Inhibited LPS-induced serum MCP-1 by 82% and TNF-α by 49%.                                            | [5]       |
| Astragaloside IV | LPS-stimulated<br>RAW 264.7 cells<br>(in vitro) | -                      | Significantly inhibited the generation of NO, IL-1β, and TNF-α.                                       |           |

#### **Experimental Protocol: In Vivo Murine Model of Colitis**

 Objective: To evaluate the therapeutic effect of Astragaloside II on dextran sulfate sodium (DSS)-induced ulcerative colitis in mice.



Animal Model: C57BL/6 mice.

#### Procedure:

- Colitis is induced by administering DSS (e.g., 3% w/v) in the drinking water for 7 days.
- Mice are concurrently treated with Astragaloside II (specific dosage) or a vehicle control via oral gavage daily.
- Clinical parameters such as body weight, stool consistency, and rectal bleeding are monitored daily to calculate the Disease Activity Index (DAI).
- At the end of the experiment, mice are euthanized, and colon tissues are collected.
- Colon length is measured as an indicator of inflammation.
- Tissue homogenates are used to measure levels of inflammatory cytokines (IL-6, TNF-α, IL-1β), myeloperoxidase (MPO, a marker of neutrophil infiltration), and oxidative stress markers (MDA, SOD) via ELISA or other biochemical assays.
- Protein expression of inflammatory pathway components (HIF-1α, p-IκB, p-p65) is analyzed by Western blotting.[4]

# Signaling Pathway: Inhibition of NF-kB by Astragalosides

Both AS-II and AS-IV have been shown to inhibit the activation of NF-κB, a central regulator of inflammation. The pathway below is a generalized representation of this inhibitory action.





Click to download full resolution via product page

Caption: AS-II and AS-IV inhibit inflammation via the NF-kB pathway.



#### **Neuroprotective Activity**

Astragaloside IV is well-documented for its neuroprotective effects in various models of neurological disorders, including Parkinson's disease, Alzheimer's disease, and cerebral ischemia.[6] Fewer studies exist for **Astragaloside II**, but available data points to potential activity.

## Comparative Data: Acetylcholinesterase (AChE) Inhibition

A recent study compared the AChE inhibitory activity of AS-II, III, and IV, suggesting a potential role in managing Alzheimer's disease.

| Compound | Target | Assay |  $IC_{50}$  (mg) | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :-

#### **Experimental Workflow: In Vitro Neuroprotection Assay**

The following diagram illustrates a typical workflow for assessing the neuroprotective effects of a compound against an induced toxic insult in a neuronal cell line.





Click to download full resolution via product page

Caption: Workflow for evaluating in vitro neuroprotective activity.

#### **Anti-Cancer Activity**

Astragaloside IV has been extensively investigated for its anti-tumor effects, including the inhibition of proliferation, invasion, and metastasis, and the induction of apoptosis in various cancer cell lines.[8][9] Data on the anti-cancer properties of **Astragaloside II** is less common, though some reports indicate it possesses anti-tumor activity.[4] Direct comparative studies are scarce.

## Summary of Anti-Cancer Mechanisms for Astragaloside IV



- Apoptosis Induction: Increases the Bax/Bcl-2 ratio and activates caspases in lung, liver, and colorectal cancer cells.[8][9]
- Cell Cycle Arrest: Causes G0/G1 phase arrest in colorectal cancer cells.[9]
- Inhibition of Metastasis: Suppresses epithelial-mesenchymal transition (EMT) by modulating pathways like PI3K/Akt/NF-κB and TGF-β.[10]
- Anti-angiogenesis: Downregulates the expression of angiogenic factors such as VEGF and FGF2.[10]
- Chemosensitization: Enhances the efficacy of chemotherapy drugs like cisplatin.[9]

While AS-II has been reported to reduce cell proliferation and induce apoptosis in cancer cells, detailed mechanistic studies and quantitative comparisons with AS-IV in this area are lacking.

[4]

#### Conclusion

Both **Astragaloside II** and Astragaloside IV are pharmacologically active saponins with significant therapeutic potential. Based on current experimental data, their activities can be broadly differentiated as follows:

- **Astragaloside II** demonstrates superior immunostimulatory activity, particularly in T-cell activation through the CD45 pathway, making it a promising candidate for immunotherapy and vaccine adjuvant research.[3]
- Astragaloside IV exhibits a broader and more extensively documented range of activities, including potent anti-inflammatory, neuroprotective, cardioprotective, and anti-cancer effects.
   [1][8][11] Its greater potency in AChE inhibition compared to AS-II suggests a stronger potential for neurodegenerative disease applications.

While AS-IV is the more studied compound, the distinct and potent immunomodulatory profile of AS-II warrants further investigation. Future research should include more direct, head-to-head comparisons across various biological systems to fully elucidate their respective mechanisms and therapeutic advantages. This will enable a more targeted development of these natural compounds for specific clinical applications.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pharmacological Effects of Astragaloside IV: A Review PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Astragaloside II triggers T cell activation through regulation of CD45 protein tyrosine phosphatase activity PMC [pmc.ncbi.nlm.nih.gov]
- 4. Astragaloside II alleviates the symptoms of experimental ulcerative colitis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Astragaloside IV Inhibits NF-κB Activation and Inflammatory Gene Expression in LPS-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Astragaloside IV Supplementation Promotes A Neuroprotective Effect in Experimental Models of Neurological Disorders: A Systematic Review PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Astragaloside IV, as a potential anticancer agent [frontiersin.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Astragaloside in cancer chemoprevention and therapy PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Astragaloside II vs Astragaloside IV: a comparison of biological activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1649417#astragaloside-ii-vs-astragaloside-iv-acomparison-of-biological-activity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com